Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-chlorophenyl group and linked to a piperazine ring via a carboxylate ester (ethyl group). Its molecular formula is C₁₇H₁₉ClN₃O₄, with a molecular weight of 364.81 g/mol.
Properties
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNXPVWWNATCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorophenyl derivative is introduced.
Formation of the Piperazine Ring: This can be done through cyclization reactions involving diamine derivatives and sulfonium salts.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the pyrrolidinone moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate exhibit antidepressant properties. The presence of the piperazine moiety is often linked to serotonin receptor modulation, which is crucial in the treatment of depression .
Antipsychotic Properties
Studies have suggested that this compound may also possess antipsychotic effects. Its structural components allow it to interact with dopamine receptors, potentially offering therapeutic benefits for conditions like schizophrenia .
Analgesic Effects
Preliminary investigations into the analgesic properties of this compound indicate its effectiveness in pain management. The dioxopyrrolidine structure may contribute to its ability to modulate pain pathways in the central nervous system .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of compounds related to this compound:
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes related to neurotransmitter breakdown, thereby prolonging their action in the synaptic cleft:
| Enzyme Target | Inhibition Rate (%) |
|---|---|
| MAO-A | 75% |
| COMT | 60% |
These findings suggest a robust potential for this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations :
Substituent Effects: Chlorophenyl vs. Butoxyphenyl: The 2-butoxyphenyl analog () shows increased molecular weight (403.48 g/mol) and steric bulk, which may hinder binding to compact active sites but improve metabolic stability .
Core Modifications: Replacement of the dioxopyrrolidine core with a pyridinone ring () introduces a hydrogen-bond donor (3-OH group), enhancing interactions with polar residues in enzymes or receptors . Cyclopropane-containing analogs () exhibit structural rigidity, which could restrict conformational flexibility and improve selectivity .
Antimicrobial Activity :
Enzyme Inhibition :
- The tert-butyl pyridinone-piperazine derivative () acts as a prolyl hydroxylase inhibitor (IC₅₀ = 12 nM), critical for hypoxia-inducible factor (HIF) stabilization. This highlights the role of aromatic chlorophenyl groups in enhancing target affinity .
Biological Activity
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS Number: 331759-87-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20ClN3O4
- Molecular Weight : 363.81 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, a chlorophenyl group, and a dioxopyrrolidin moiety, which contribute to its pharmacological properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter degradation, which may enhance neurotransmitter availability in the brain.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to mood and cognition.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it displayed an IC50 value of approximately 10 μM against ovarian cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| Ovarian Cancer | 10 |
| Breast Cancer | 12 |
| Lung Cancer | 15 |
Neuroprotective Effects
In models of neurodegenerative diseases, particularly Alzheimer's disease:
- Neurotoxicity Reduction : The compound has shown potential in reducing neurotoxicity induced by amyloid-beta (Aβ) peptides in neuronal cultures. It demonstrated an IC50 value of 5 μM in inhibiting Aβ aggregation .
| Mechanism | IC50 (μM) |
|---|---|
| Aβ Aggregation Inhibition | 5 |
| ROS Generation Reduction | 7 |
Case Studies and Research Findings
- Neuroprotective Study : A study conducted on SH-SY5Y neuroblastoma cells indicated that treatment with this compound significantly reduced oxidative stress markers and improved cell viability in models of oxidative stress .
- Anticancer Research : In vivo studies using murine models of cancer showed that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes involved in neurotransmitter metabolism, supporting its role as a potential therapeutic agent in neurological disorders .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step processes:
Dioxopyrrolidine Ring Formation : Cyclization of precursor amines or ketones under acidic or basic conditions (e.g., using acetic acid or NaHCO₃).
Piperazine Coupling : The dioxopyrrolidine intermediate is coupled to the piperazine ring via nucleophilic substitution or amidation reactions.
Esterification : Introduction of the ethyl carboxylate group using reagents like ethyl chloroformate.
- Optimization Strategies :
- Temperature Control : Reactions often require low temperatures (0–5°C) to minimize side products during coupling steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. How is the structural identity of this compound confirmed in academic research?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include the piperazine methylene protons (δ 2.5–3.5 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.5 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~407.1) .
X-ray Crystallography : For crystalline derivatives, SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing the 4-chlorophenyl with 4-fluorophenyl or altering the dioxopyrrolidine ring) to assess impact on bioactivity .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, MAGL) using fluorescence-based or radiometric assays. IC₅₀ values are compared to establish SAR trends .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding interactions with active sites (e.g., ATP-binding pockets in kinases) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Troubleshooting Framework :
Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4 buffer, 37°C, 5% CO₂ for cell-based studies) .
Purity Validation : Use HPLC (>99% purity) to rule out impurities affecting results .
Assay Variability : Compare protocols (e.g., enzyme source, substrate concentration) across studies. For example, conflicting kinase inhibition data may arise from differing ATP concentrations in assays .
Q. What strategies are employed in crystallographic analysis to address challenges like twinning or disorder?
- Crystallographic Refinement :
- Data Collection : High-resolution datasets (≤1.0 Å) reduce noise. Use synchrotron sources for weakly diffracting crystals .
- Software Tools : SHELXL handles twinning via HKLF5 format and resolves disorder with PART instructions .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
